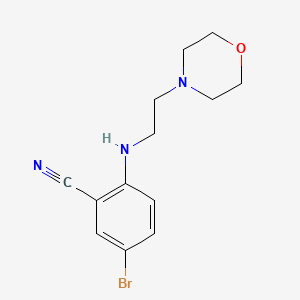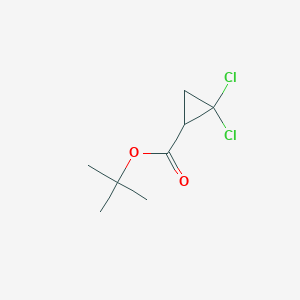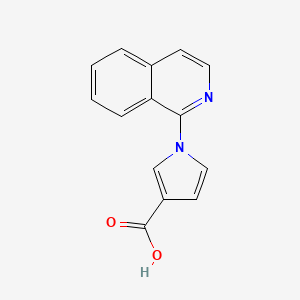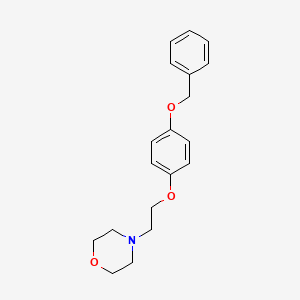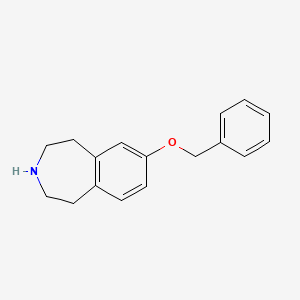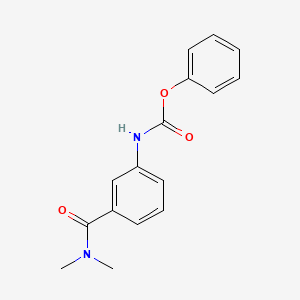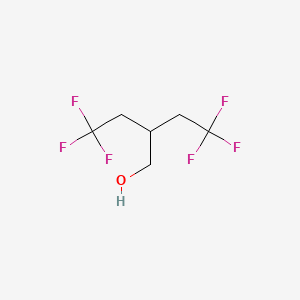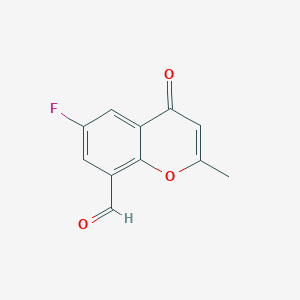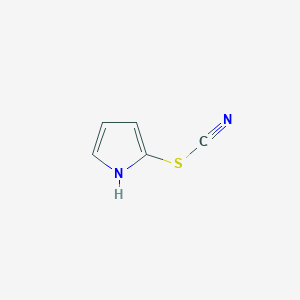![molecular formula C9H8O2 B8705940 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene](/img/structure/B8705940.png)
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene
概要
説明
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is an organic compound that belongs to the class of oxygen-containing heterocycles. It is characterized by an epoxide group attached to a chroman ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene typically involves the epoxidation of chromenes. One common method is the use of peracids, such as m-chloroperbenzoic acid, to oxidize the double bond in chromenes, resulting in the formation of the epoxide ring . Another approach involves the use of chiral catalysts to achieve enantioselective epoxidation, which is particularly useful for producing optically active this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated chromans, and various substituted chroman derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific molecular targets and pathways depend on the structure of the this compound derivative and the context of its application .
類似化合物との比較
Similar Compounds
2,3-Epoxychroman: Similar in structure but with the epoxide ring at a different position.
4,5-Epoxychroman: Another positional isomer with distinct reactivity.
Chroman-4-one: Lacks the epoxide group but shares the chroman ring system.
Uniqueness
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is unique due to the specific positioning of the epoxide ring, which imparts distinct reactivity and biological activity compared to its isomers. This makes it a valuable compound for targeted synthesis and research applications .
特性
分子式 |
C9H8O2 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2,7b-dihydro-1aH-oxireno[2,3-c]chromene |
InChI |
InChI=1S/C9H8O2/c1-2-4-7-6(3-1)9-8(11-9)5-10-7/h1-4,8-9H,5H2 |
InChIキー |
JREUHESMHXFWEP-UHFFFAOYSA-N |
正規SMILES |
C1C2C(O2)C3=CC=CC=C3O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
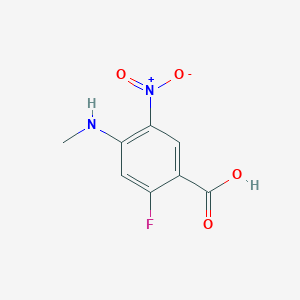
![5-(Benzyloxy)benzo[d]thiazol-7-ol](/img/structure/B8705873.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8705880.png)
